N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide is a chemical compound with the molecular formula C14H19NO3. It is known for its unique structure, which includes a hydroxycyclohexyl group attached to a phenyl ring via an ether linkage, and an acetamide group.
Preparation Methods
The synthesis of N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide typically involves several steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with (1R,2R)-2-hydroxycyclohexyl bromide in the presence of a base to form the desired ether linkage. The reaction conditions often require a solvent such as acetonitrile and a catalyst like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups such as halides or alkyl groups using reagents like thionyl chloride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it valuable in studying molecular interactions and biological pathways.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are essential for its therapeutic potential .
Comparison with Similar Compounds
N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide can be compared with other similar compounds, such as:
N-(4-Hydroxyphenyl)acetamide:
N-(4-Methoxyphenyl)acetamide: This compound has a methoxy group instead of a hydroxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its hydroxycyclohexyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(16)15-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17/h6-9,13-14,17H,2-5H2,1H3,(H,15,16)/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZMQRPCNLHVND-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@@H]2CCCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.